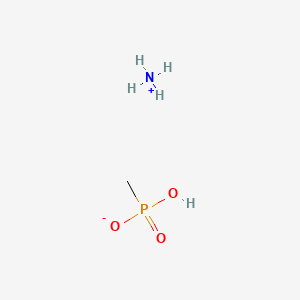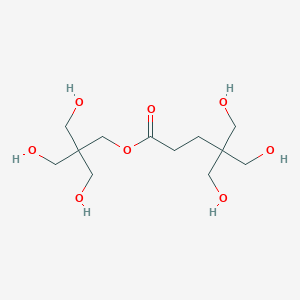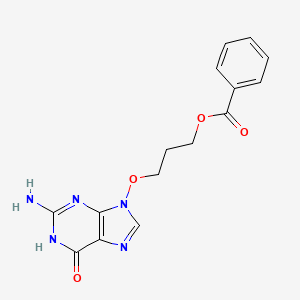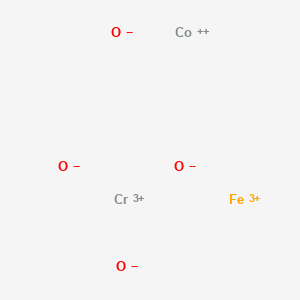
Chromium cobalt iron oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium cobalt iron oxide is a complex inorganic compound that combines the properties of chromium, cobalt, and iron oxides. This compound is known for its unique magnetic, catalytic, and electrochemical properties, making it valuable in various scientific and industrial applications. The combination of these three metal oxides results in a material with enhanced stability, conductivity, and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium cobalt iron oxide can be synthesized using several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Hydrothermal Method: This method involves the reaction of metal salts in an aqueous solution at high temperatures and pressures, leading to the formation of the oxide.
Solid-State Reaction: This involves mixing metal oxides or carbonates and heating them at high temperatures to induce a reaction and form the desired oxide.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale solid-state reactions. The raw materials, such as chromium oxide, cobalt oxide, and iron oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled, ground, and sieved to obtain the desired particle size.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the metal ions in the compound are further oxidized.
Reduction: The compound can also be reduced, leading to the formation of lower oxidation states of the metal ions.
Substitution: Metal ions in the compound can be substituted with other metal ions, altering the properties of the oxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, carbon monoxide, and sodium borohydride are commonly used reducing agents.
Reaction Conditions: These reactions typically occur at elevated temperatures and may require specific pH conditions or the presence of catalysts.
Major Products Formed:
Oxidation Products: Higher oxidation states of chromium, cobalt, and iron oxides.
Reduction Products: Lower oxidation states of the metal oxides.
Substitution Products: Mixed metal oxides with altered properties.
Aplicaciones Científicas De Investigación
Chromium cobalt iron oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: Employed in magnetic resonance imaging (MRI) as a contrast agent due to its magnetic properties.
Medicine: Investigated for use in drug delivery systems and hyperthermia treatment for cancer.
Industry: Utilized in the production of magnetic materials, sensors, and batteries.
Mecanismo De Acción
The mechanism by which chromium cobalt iron oxide exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s magnetic properties arise from the interaction between the metal ions in the oxide lattice, leading to the alignment of magnetic moments. This makes it useful in applications such as MRI and magnetic data storage.
The catalytic properties of this compound are due to the presence of multiple oxidation states of the metal ions, which can participate in redox reactions. The compound can facilitate the transfer of electrons between reactants, thereby speeding up chemical reactions.
Comparación Con Compuestos Similares
Chromium cobalt iron oxide can be compared with other similar compounds, such as:
Cobalt Iron Oxide (CoFe2O4): Known for its high magnetic anisotropy and stability, making it suitable for magnetic applications.
Chromium Iron Oxide (CrFeO3): Exhibits good catalytic properties and is used in various oxidation reactions.
Nickel Cobalt Iron Oxide (NiCoFe2O4): Combines the properties of nickel, cobalt, and iron oxides, resulting in enhanced electrochemical performance for battery applications.
Uniqueness: this compound stands out due to its combination of magnetic, catalytic, and electrochemical properties. The presence of chromium enhances the stability and reactivity of the compound, making it suitable for a wider range of applications compared to other similar oxides.
Propiedades
Número CAS |
63497-09-6 |
|---|---|
Fórmula molecular |
CoCrFeO4 |
Peso molecular |
230.77 g/mol |
Nombre IUPAC |
chromium(3+);cobalt(2+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Co.Cr.Fe.4O/q+2;2*+3;4*-2 |
Clave InChI |
JGKGEXCILSDQBF-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


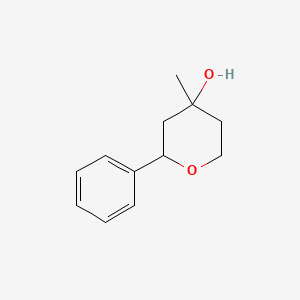
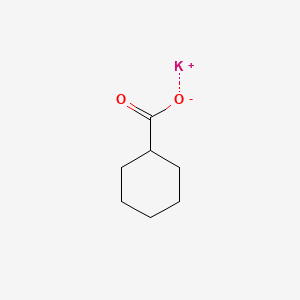
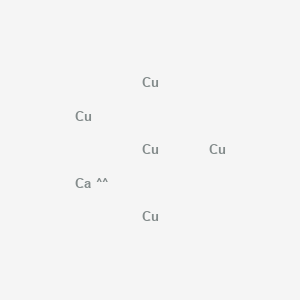


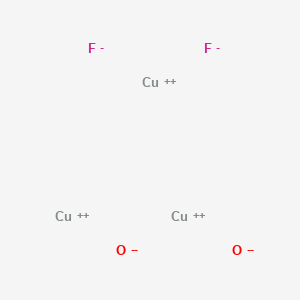
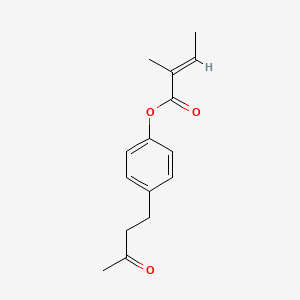
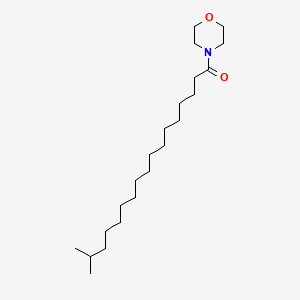
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
